

Guanosine and its Hydrates: A Comprehensive Technical Review for Drug Development

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Compound of Interest

Compound Name: Guanosine Hydrate

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An in-depth exploration of the physicochemical properties, structural characteristics, and therapeutic potential of guanosine and its hydrated forms for researchers, scientists, and drug development professionals.

Guanosine, a purine nucleoside composed of guanine linked to a ribose sugar, is a fundamental building block of nucleic acids and a key signaling molecule in various physiological processes.[1] Its hydrated forms, particularly guanosine dihydrate, exhibit distinct physicochemical properties that are of significant interest in pharmaceutical development, from drug formulation and stability to the design of novel drug delivery systems. This technical guide provides a comprehensive literature review of guanosine and its hydrates, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways to support ongoing research and development efforts.

Physicochemical Properties

Guanosine is a white, crystalline powder with a mild saline taste.[2] Its solubility and stability are critical parameters for pharmaceutical formulation. The presence of water molecules in its crystal lattice, forming hydrates, can significantly influence these properties.

Table 1: Physicochemical Properties of Guanosine and its Hydrates

Property	Guanosine (Anhydrous)	Guanosine Hydrate	Guanosine Dihydrate	Source(s)
Molecular Formula	C ₁₀ H ₁₃ N ₅ O ₅	C ₁₀ H ₁₅ N ₅ O ₆	C ₁₀ H ₁₇ N ₅ O ₇	[3][4]
Molecular Weight	283.24 g/mol	301.26 g/mol	319.27 g/mol	[3][4]
Melting Point	239 °C (decomposes)	239 °C	Not specified	[3]
Solubility in Water	Slightly soluble, 0.75 g/L (25 °C)	Soluble	Not specified	[2][5]
Solubility in other solvents	Very soluble in acetic acid; Insoluble in ethanol, diethyl ether, benzene, chloroform	Not specified	Not specified	[2]
pKa values	pK ₁ : 1.9 (+1), pK ₂ : 9.25 (0), pK ₃ : 12.33 (OH)	Not specified	Not specified	Not specified

Crystal Structure and Polymorphism

The arrangement of molecules in the solid state significantly impacts the properties of a pharmaceutical compound. Guanosine is known to exist in different crystalline forms, including anhydrous and hydrated states. The dihydrate is a well-characterized form.

Guanosine Dihydrate

The crystal structure of guanosine dihydrate has been determined by X-ray crystallography. It crystallizes in the monoclinic space group P2₁.^[6] The crystal lattice contains two independent guanosine molecules and four water molecules in the asymmetric unit.^[6] The structure is characterized by extensive hydrogen bonding, forming a three-dimensional network.

Table 2: Crystallographic Data for Guanosine Dihydrate

Parameter	Value	Source(s)
Crystal System	Monoclinic	[6][7]
Space Group	P2 ₁	[6][7]
a (Å)	17.518	[6][7]
b (Å)	11.502	[6][7]
c (Å)	6.658	[6][7]
β (°)	98.17	[6][7]
Volume (Å ³)	1327.9	[7]
Z	4	[7]

Polymorphism and Phase Transitions

Guanosine exhibits polymorphism, with the ability to exist in different crystalline forms, including a monohydrate and an anhydrous form. The transition between these forms is often reversible and dependent on temperature and humidity.[8] The dehydration of guanosine dihydrate can lead to the formation of novel hydrated phases before becoming anhydrous.[8] In contrast, the dehydration of inosine dihydrate is an irreversible process.[8]

Thermodynamic Stability

The thermodynamic stability of different hydrates and polymorphs of guanosine is a critical factor in determining the shelf-life and bioavailability of a drug product. The reversible crystal phase changes between guanosine dihydrate and anhydrous guanosine have been studied, revealing a complex interplay of continuous and discontinuous crystal lattice changes upon heating and cooling.[8] The stability of guanosine-based supramolecular hydrogels, which are of interest for drug delivery, is also a key area of research, with efforts focused on improving their long-term stability.[9]

Experimental Protocols

Synthesis and Crystallization

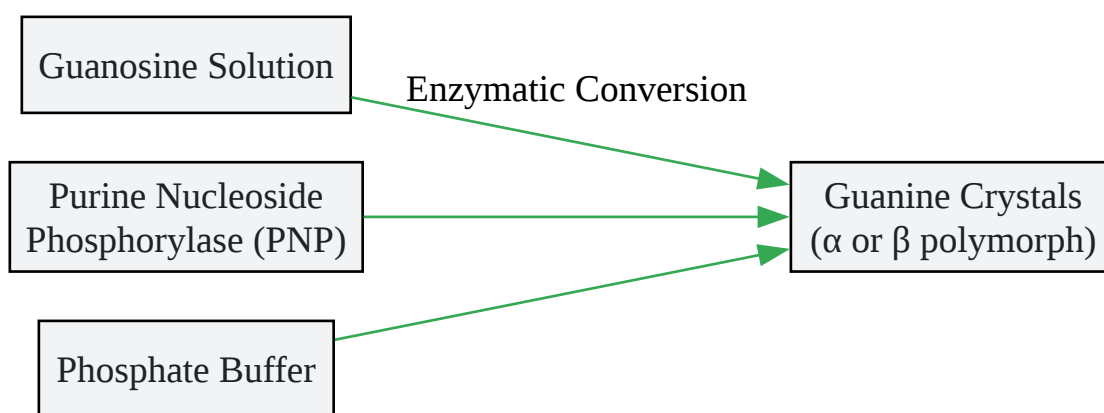
Protocol 1: Crystallization of Guanosine Dihydrate

- Dissolution: Prepare a hot saturated aqueous solution of guanosine.
- Cooling: Slowly cool the solution to allow for the formation of thin, elongated plate-like crystals of guanosine dihydrate.[6]
- Isolation: Isolate the crystals by filtration and wash with a small amount of cold water.
- Drying: Dry the crystals under ambient conditions.

Protocol 2: Enzyme-Mediated Synthesis of Guanine Crystals

This method allows for the synthesis of guanine crystals at neutral pH with control over the polymorph.

- Reaction Setup: Prepare a solution containing guanosine, a phosphate buffer, and the enzyme purine nucleoside phosphorylase (PNP).
- Incubation: Incubate the reaction mixture. The rate of conversion of guanosine to guanine can be controlled by adjusting the concentrations of the reactants and by stirring the solution. [10]
- Crystal Formation: The polymorph of the resulting guanine crystals (α - or β -anhydrous guanine) can be selected by tuning the reaction conditions.[10]



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Enzyme-mediated synthesis of guanine crystals from guanosine.

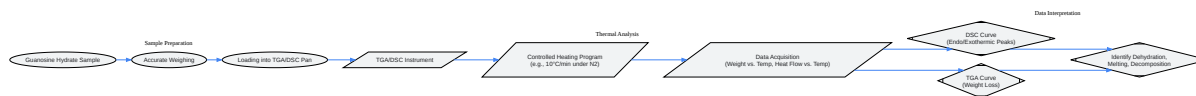
Characterization Techniques

Protocol 3: X-ray Crystallography

- **Crystal Selection and Mounting:** Select a single crystal of suitable size and quality and mount it on a goniometer.
- **Data Collection:** Place the crystal in an X-ray diffractometer and collect diffraction data as the crystal is rotated.
- **Structure Solution and Refinement:** Process the diffraction data to determine the electron density map and solve the crystal structure. Refine the atomic positions and other parameters to obtain a final structural model.[\[7\]](#)

Protocol 4: Thermal Analysis (DSC/TGA)

- **Sample Preparation:** Place a small, accurately weighed amount of the **guanosine hydrate** sample into an appropriate pan.
- **Analysis:** Heat the sample in a DSC or TGA instrument under a controlled atmosphere (e.g., nitrogen) at a defined heating rate.
- **Data Interpretation:** Analyze the resulting thermogram to identify thermal events such as dehydration (weight loss in TGA, endothermic peak in DSC) and melting or decomposition. [\[11\]](#) Comparing the thermal profiles of different samples can help distinguish between anhydrous and hydrated forms.[\[11\]](#)



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*Workflow for thermal analysis of **guanosine hydrates**.*

Protocol 5: Vibrational Spectroscopy (FTIR and Raman)

- Sample Preparation: Prepare the sample in a suitable form for analysis (e.g., as a solid powder for ATR-FTIR or Raman).
- Spectral Acquisition: Acquire the FTIR or Raman spectrum of the sample over the desired spectral range.
- Spectral Analysis: Analyze the positions, intensities, and shapes of the vibrational bands to identify characteristic functional groups and hydrogen bonding patterns, which can differentiate between different hydrated forms.

Protocol 6: Solid-State NMR Spectroscopy

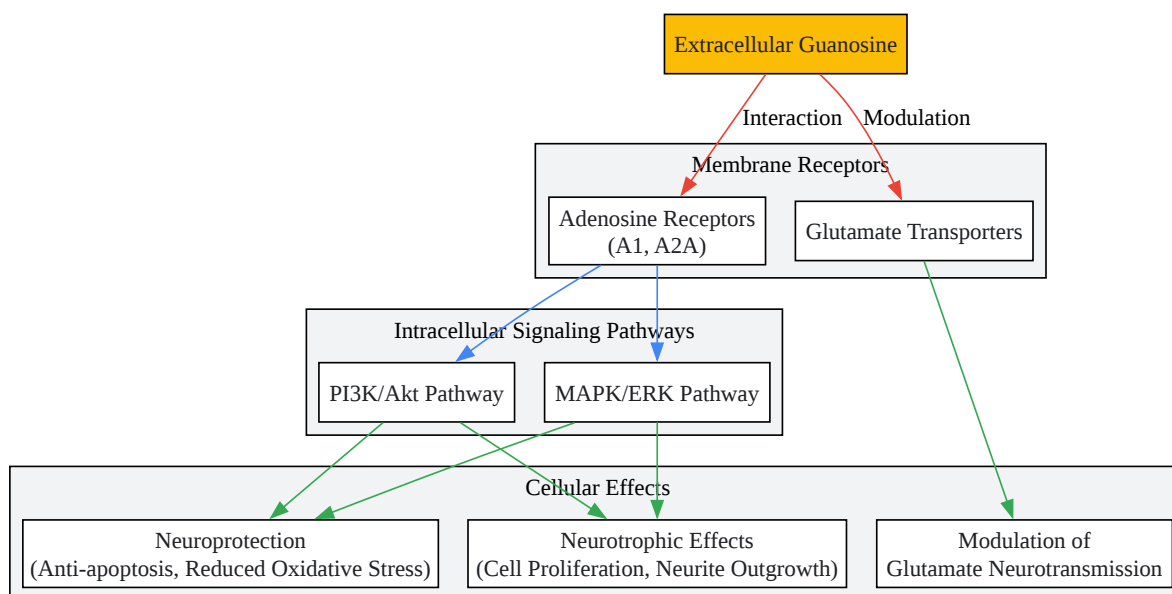
- Sample Preparation: Pack the solid **guanosine hydrate** sample into an NMR rotor.
- Spectral Acquisition: Acquire solid-state NMR spectra (e.g., ^1H , ^{13}C , ^{15}N) using techniques such as magic-angle spinning (MAS).

- Spectral Analysis: Analyze the chemical shifts and couplings to obtain information about the local environment of the nuclei, which can be used to distinguish between different crystalline forms and identify intermolecular interactions.[12]

Biological Significance and Signaling Pathways

Extracellular guanosine acts as a crucial signaling molecule in the central nervous system (CNS), exhibiting neuroprotective and neurotrophic effects.[13][14][15][16] It has shown therapeutic potential in preclinical models of various neurological disorders, including ischemic stroke, Alzheimer's disease, and Parkinson's disease.[13][16] The neuroprotective mechanisms of guanosine are multifaceted and involve the modulation of several key signaling pathways.

Guanosine's effects are often mediated through its interaction with the glutamatergic system, where it can modulate glutamate uptake and release.[13] It also interacts with adenosinergic receptors and activates downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival and proliferation.[13]



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Simplified signaling pathways of extracellular guanosine.

Applications in Drug Development

The unique properties of guanosine and its ability to self-assemble into higher-order structures have made it an attractive candidate for various applications in drug development, particularly in the field of drug delivery.

Guanosine-Based Hydrogels for Controlled Drug Release

Guanosine and its derivatives can self-assemble into supramolecular hydrogels, which are three-dimensional networks capable of entrapping large amounts of water.[17] These hydrogels are being explored as intelligent drug delivery systems.[4][14] The release of drugs from these

hydrogels can be controlled by various stimuli, such as pH, temperature, and ion strength, which trigger changes in the hydrogel's volume and structure.[4][14] This allows for targeted and responsive drug release, potentially enhancing therapeutic efficacy and reducing side effects.[4][14] These systems have shown promise for the controlled release of a variety of therapeutic agents, including small molecules and biologics.[13]

Therapeutic Potential of Guanosine

Given its neuroprotective and neurotrophic properties, guanosine itself is being investigated as a potential therapeutic agent for neurological disorders.[13][14][15][16] Preclinical studies have demonstrated its efficacy in animal models of stroke, Parkinson's disease, and Alzheimer's disease.[13][16] While clinical trials in humans are still in early stages, the low toxicity and favorable safety profile of guanosine make it a promising candidate for further investigation.[16]

In conclusion, guanosine and its hydrates are versatile molecules with significant potential in the pharmaceutical industry. A thorough understanding of their physicochemical properties, crystal structures, and biological activities is essential for harnessing their full therapeutic and drug delivery capabilities. Continued research into the controlled synthesis of different hydrates, the thermodynamic stability of its various forms, and the mechanisms of drug release from guanosine-based systems will be crucial for the successful translation of these promising compounds into clinical applications.

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